Ac-PLVE-FMK

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

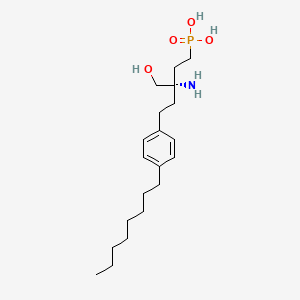

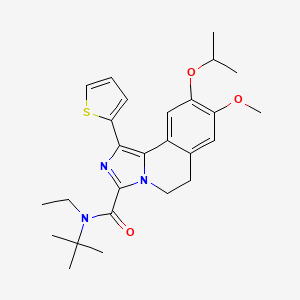

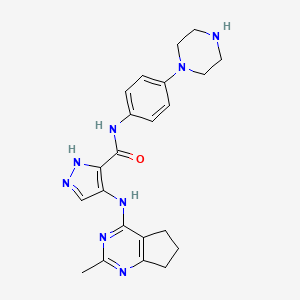

This compound is primarily recognized for its role as a cathepsin inhibitor, particularly targeting cathepsins B and L . Cathepsins are proteases that play a significant role in various cellular processes, including protein degradation and turnover. Inhibitors like Ac-PLVE-FMK are valuable in research, especially in the context of cancer, where cathepsins are often overexpressed .

Preparation Methods

Ac-PLVE-FMK is synthesized through a series of peptide coupling reactionsThe reaction conditions often include the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation . The final product is purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Ac-PLVE-FMK undergoes several types of chemical reactions, primarily focusing on its interaction with cathepsins. The compound acts as an irreversible inhibitor by forming a covalent bond with the active site cysteine residue of the enzyme . This reaction is facilitated by the fluoromethyl ketone group, which is highly reactive towards nucleophiles such as the thiol group of cysteine . The major product of this reaction is the covalently modified cathepsin, which is rendered inactive .

Scientific Research Applications

Ac-PLVE-FMK has a wide range of applications in scientific research. In the field of cancer research, it is used to study the role of cathepsins in tumor progression and metastasis . By inhibiting cathepsins B and L, researchers can investigate the impact of these enzymes on cancer cell migration, invasion, and overall aggressiveness . Additionally, this compound is utilized in studies related to lysosomal function and autophagy, as cathepsins are key players in these cellular processes . The compound is also valuable in the development of therapeutic strategies targeting cathepsins for the treatment of various diseases, including cancer and neurodegenerative disorders .

Mechanism of Action

The mechanism of action of Ac-PLVE-FMK involves its interaction with the active site of cathepsins B and L. The fluoromethyl ketone group of the compound reacts with the thiol group of the active site cysteine residue, forming a covalent bond and irreversibly inhibiting the enzyme . This inhibition prevents the proteolytic activity of cathepsins, thereby affecting various cellular processes that rely on these enzymes . The molecular targets of this compound are primarily the cathepsins, and its effects are mediated through the inhibition of their proteolytic activity .

Comparison with Similar Compounds

Ac-PLVE-FMK is often compared with other fluoromethyl ketone-based inhibitors, such as Acetyl-Valine-Leucine-Proline-Glutamic acid (OMe)-CH2F (Ac-VLPE-FMK) . Both compounds share a similar mechanism of action, targeting the active site cysteine residue of cathepsins and forming covalent bonds to inhibit their activity . the specific amino acid sequence of this compound provides it with unique binding properties and selectivity towards cathepsins B and L . Other similar compounds include Z-Val-Ala-Asp(OMe)-CH2F (Z-VAD-FMK), which is a broad-spectrum caspase inhibitor . The uniqueness of this compound lies in its specificity for cathepsins B and L, making it a valuable tool for studying these enzymes in various biological contexts .

Properties

Molecular Formula |

C25H41FN4O7 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

methyl (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-6-fluoro-5-oxohexanoate |

InChI |

InChI=1S/C25H41FN4O7/c1-14(2)12-18(28-24(35)19-8-7-11-30(19)16(5)31)23(34)29-22(15(3)4)25(36)27-17(20(32)13-26)9-10-21(33)37-6/h14-15,17-19,22H,7-13H2,1-6H3,(H,27,36)(H,28,35)(H,29,34)/t17-,18-,19-,22-/m0/s1 |

InChI Key |

IFDBYWWLFGYDSR-OZIGNCPNSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)OC)C(=O)CF)NC(=O)[C@@H]1CCCN1C(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)OC)C(=O)CF)NC(=O)C1CCCN1C(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

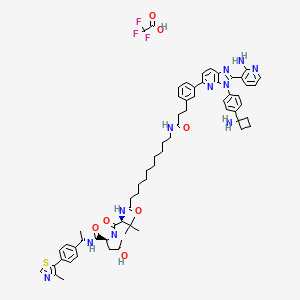

![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)

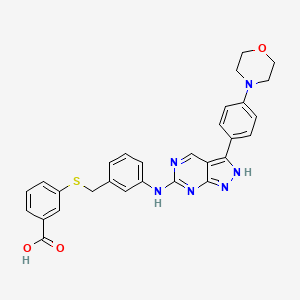

![5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857977.png)

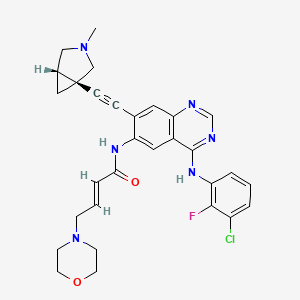

![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B10858000.png)